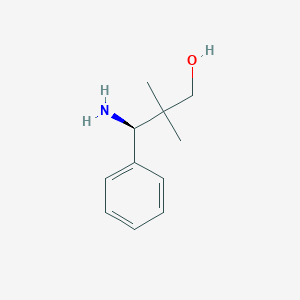
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Übersicht
Beschreibung
The compound "(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" is a chiral amino alcohol that has garnered interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and as a building block for pharmaceuticals. The stereochemistry of this compound is crucial for its biological activity, and thus, the synthesis of its enantiomerically pure form is of significant importance.
Synthesis Analysis
The synthesis of related chiral amino alcohols has been explored in various studies. For instance, a stereocontrolled route to synthesize diastereomers of a similar compound, (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol, was achieved starting from a common intermediate, β-hydroxy oxime. The diastereoselective reduction with NaBH4/TiCl4 and H2-Pd/C provided syn- and anti-isomers with good overall yield and selectivity using a simple protocol . Additionally, the stereospecific synthesis of diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols was accomplished through the reaction of suitable Grignard reagents, which also helped establish the absolute configuration of the resulting amino alcohols .
Molecular Structure Analysis
The molecular structure of "(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" is characterized by the presence of a chiral center at the carbon bearing the amino group, which is crucial for its stereochemistry. The absolute configuration of similar compounds has been determined through various methods, including the use of chiral resolving agents and preferential crystallization techniques .
Chemical Reactions Analysis
Chiral amino alcohols like "(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" can participate in a variety of chemical reactions. They can serve as intermediates in the enantioselective preparation of α-amino acids, where they are used as chiral auxiliaries to induce stereocontrol in the synthesis process . Moreover, compounds like (R)-1-phenylpropan-1-ol have been shown to undergo enantioselective autocatalysis, which is a reaction where the product of a reaction catalyzes the production of more of itself, in this case, mediated by a catalytic amount of various amines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" are not detailed in the provided papers, chiral amino alcohols generally exhibit properties that are influenced by their molecular structure. These properties include melting points, solubility, and specific optical rotation, which are essential for their identification and purity assessment. The presence of both amino and hydroxyl functional groups also imparts the ability to form hydrogen bonds, affecting their solubility and reactivity.
Wissenschaftliche Forschungsanwendungen
Organic Optoelectronics and OLED Devices
- BODIPY-Based Materials : Research has delved into the structural design and synthesis of BODIPY-based organic semiconductors for application in OLED devices. The exploration includes near-IR emitters promoted by aggregation-induced emission (AIE), highlighting the potential of these materials as 'metal-free' infrared emitters in organic light-emitting diodes (Squeo & Pasini, 2020) Read more.
Radical Intermediates in Enzymatic Reactions
- Class I Ribonucleotide Reductase (RNR) : High-field electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) studies have been utilized to identify and investigate different amino acid radicals in class I RNR. This includes insights into tyrosyl, tryptophan, and cysteine-based radicals, offering a deep understanding of the reaction mechanism of class I RNR (Lendzian, 2005) Read more.
Pharmacological and Biological Activities
- Nerolidol : A review on nerolidol, a naturally occurring sesquiterpene alcohol, compiled data on its various pharmacological and biological activities. This includes its application in agriculture and medicine, showcasing nerolidol's potential as a promising chemical or drug candidate (Chan et al., 2016) Read more.
Analytical Chemistry
- Ninhydrin Reaction : The ninhydrin reaction with primary amino groups forms Ruhemann's purple (RP), crucial for the detection, isolation, and analysis of amino acids, peptides, and proteins across various scientific fields. This review integrates information on ninhydrin reactions, underscoring its importance in analytical chemistry (Friedman, 2004) Read more.
Coordination Chemistry
- 1-(Acyl/Aroyl)-3-(Substituted) Thioureas : Overview of the chemistry, structure, and potential applications of 1-(acyl/aroyl)-3-(mono-substituted) and 1-(acyl/aroyl)-3,3-(di-substituted) thioureas. This review discusses their role as ligands in coordination chemistry and their biological aspects (Saeed, Flörke, & Erben, 2014) Read more.
Therapeutic Agents Development
- Caffeic Acid Derivatives : Examines the therapeutic potential of caffeic acid (CA) and derivatives, focusing on their broad spectrum of biological activities and potential therapeutic applications. This includes their role in oxidative stress-related human diseases and their applicability in the cosmetic industry (Silva, Oliveira, & Borges, 2014) Read more.
Eigenschaften
IUPAC Name |
(3R)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIRYAZVQTFDW-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol | |
CAS RN |
83900-03-2 | |
| Record name | (3R)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol >99% e.e. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)






![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)